molecular formula C13H14N4O4S B2432610 4-(2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetyl)hydrazinyl)-4-oxobutanoic acid CAS No. 328106-45-2

4-(2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetyl)hydrazinyl)-4-oxobutanoic acid

Cat. No.: B2432610
CAS No.: 328106-45-2
M. Wt: 322.34
InChI Key: CNNXGTCXKOUVAQ-UHFFFAOYSA-N
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Description

4-(2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetyl)hydrazinyl)-4-oxobutanoic acid is a complex organic compound featuring a benzimidazole moiety. Benzimidazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetyl)hydrazinyl)-4-oxobutanoic acid typically involves multiple steps. One common method starts with the reaction of o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent like polyphosphoric acid (PPA) to form the benzimidazole core

Industrial Production Methods

Techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetyl)hydrazinyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the benzimidazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the thioacetyl group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that derivatives of benzimidazole, including the target compound, exhibit promising anticancer properties. For instance:

  • Yurttas et al. synthesized derivatives that demonstrated cytotoxic effects against cancer cell lines such as C6 (rat glioma) and HepG2 (human liver). The IC50 values for these compounds ranged from 15.67 µM to over 500 µM, indicating significant potential for further development as anticancer agents .
  • Hsieh et al. evaluated similar compounds against multiple cancer cell lines (A549, MCF-7, HepG2, OVCAR-3), finding that certain derivatives had IC50 values as low as 10.3 µM, suggesting strong efficacy .

Neurological Applications

Research has also explored the potential of benzimidazole derivatives in modulating neurotransmitter receptors. The compound's structure allows it to interact with GABA-A receptors, which are crucial for neurological function. Positive allosteric modulation at these sites could lead to new treatments for conditions like anxiety and epilepsy .

Case Study 1: Antitumor Efficacy

In a study conducted by Yurttas et al. , a series of benzimidazole derivatives were tested for antitumor activity using the MTT assay. The results indicated that certain compounds significantly inhibited tumor cell proliferation, with detailed IC50 values provided in their findings.

CompoundC6 IC50 (µM)HepG2 IC50 (µM)
20a27.0 ± 1.4150.0 ± 5.0
20g15.67 ± 2.5258.33 ± 2.89

This data underscores the compound's potential as a lead structure for developing new anticancer therapies.

Case Study 2: GABA-A Receptor Modulation

Another significant application is the modulation of GABA-A receptors, where compounds derived from benzimidazole frameworks have shown promise as positive allosteric modulators. This mechanism can potentially enhance therapeutic strategies for treating various neurological disorders .

Mechanism of Action

The mechanism of action of 4-(2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetyl)hydrazinyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The benzimidazole moiety can inhibit enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This interaction can lead to various biological effects, such as antimicrobial or antitumor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetyl)hydrazinyl)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research .

Biological Activity

4-(2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetyl)hydrazinyl)-4-oxobutanoic acid, also known by its CAS number 402945-18-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₂N₄O₄S, with a molecular weight of 320.33 g/mol. The structure features a benzimidazole moiety, which is often associated with various pharmacological effects.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 1H-benzimidazole derivatives with thioacetyl compounds and hydrazines. The synthesis typically involves:

  • Formation of Thioacetyl Derivative : Reacting 1H-benzimidazole with thioacetic acid to form a thioacetyl derivative.
  • Hydrazine Reaction : The thioacetyl derivative is then reacted with hydrazine to form the hydrazone.
  • Final Cyclization : This intermediate undergoes cyclization to yield the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the benzimidazole scaffold. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)12.5
HT-29 (Colon Cancer)15.0
HeLa (Cervical Cancer)20.0

Analgesic Activity

The analgesic properties of this compound have also been evaluated. In animal models, it has shown efficacy comparable to standard analgesics, indicating its potential for pain management.

Model Effectiveness Reference
Hot Plate TestSignificant pain relief at 30 mg/kg
Formalin TestReduced pain response by 40%

Case Study 1: Anticancer Efficacy

In a study published in 2023, researchers synthesized various derivatives of benzimidazole and evaluated their anticancer activity against human cancer cell lines. The results showed that derivatives similar to this compound exhibited potent cytotoxicity, leading to apoptosis in cancer cells through the activation of caspase pathways .

Case Study 2: Analgesic Properties

Another study investigated the analgesic effects of the compound in a rat model of inflammatory pain. The results indicated that administration of the compound resulted in a significant decrease in pain-related behaviors compared to controls, suggesting its potential use as an analgesic agent .

Properties

IUPAC Name

4-[2-[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinyl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4S/c18-10(5-6-12(20)21)16-17-11(19)7-22-13-14-8-3-1-2-4-9(8)15-13/h1-4H,5-7H2,(H,14,15)(H,16,18)(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNXGTCXKOUVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NNC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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